N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride
Description
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Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N5O.ClH/c1-20-10(8-18-19-20)13(14,15)11(21)17-9-12(16)6-4-2-3-5-7-12;/h8H,2-7,9,16H2,1H3,(H,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCDYNPIWOWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(C(=O)NCC2(CCCCCC2)N)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride (CAS No. 2418680-97-2) is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22ClF2N5O
- Molecular Weight : 337.8 g/mol
- IUPAC Name : this compound
The compound is believed to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. The presence of the triazole moiety suggests potential antifungal activity, as triazoles are commonly used in antifungal therapy by inhibiting ergosterol synthesis in fungal cell membranes.
Antimicrobial Activity
Research indicates that N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. In cell line assays, it has shown the ability to inhibit the proliferation of certain cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 µM |
| MCF-7 (breast cancer) | 15 µM |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the efficacy of N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Research : In a recent investigation published in Cancer Letters, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability through a mechanism involving reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
